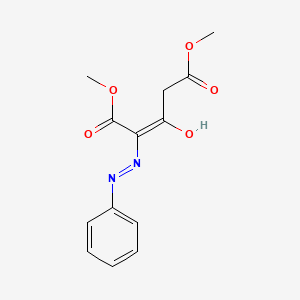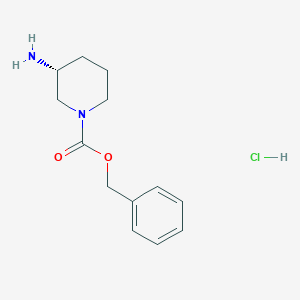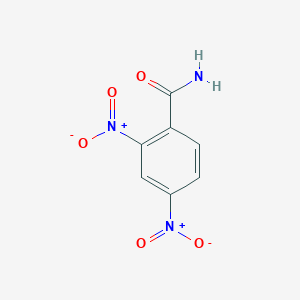
2,4-Dinitrobenzamide
Übersicht
Beschreibung
2,4-Dinitrobenzamide is a chemical compound with the linear formula C7H5N3O5 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 2,4-Dinitrobenzamide is represented by the linear formula C7H5N3O5 . It has a molecular weight of 211.135 .Wissenschaftliche Forschungsanwendungen
Synthetic Utility and Biological Applications
“2,4-Dinitrobenzamide” is known for its synthetic utility and biological applications . Compounds featuring aziridine moieties, such as “2,4-Dinitrobenzamide”, are widely known and extensively reported in the literature . Due to their great potential from both synthetic and pharmacological points of view, many researchers have focused their efforts on the development of new methodologies for the preparation and transformation of these interesting compounds .
Inhibitor of Leishmania Parasite
“2,4-Dinitrobenzamide” has been described as a potent inhibitor of the Leishmania parasite . In vivo studies showed promising activity for curing cutaneous leishmaniasis, which is the most common form affecting humans .
Chemical Synthesis
“2,4-Dinitrobenzamide” is used in the synthesis of N, N ’-(pentane-1,5-diyl)bis(3,5-dinitrobenzamide) (c3) and N-(5-benzamidopentyl)-3,5-dinitrobenzamide) (c4) . This process involves four sequential reactions .
Early Discovery Research
Sigma-Aldrich provides “2,4-Dinitrobenzamide” to early discovery researchers as part of a collection of rare and unique chemicals . This suggests that “2,4-Dinitrobenzamide” may have potential applications in early-stage scientific research .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
2,4-Dinitrobenzamide, also known as CB1954, primarily targets DNA in cells . The compound is activated by the enzyme nitroreductase (NTR), which is present in various organisms, including bacteria and mammals .
Mode of Action
The mode of action of 2,4-Dinitrobenzamide involves a series of biochemical transformations. The compound is converted into a cytotoxic hydroxylamine (PR-104H) and amine (PR-104M) metabolites by the enzyme NTR . This conversion leads to the formation of DNA interstrand crosslinks, which can cause cell death . The 4-hydroxylamine derivative of 2,4-Dinitrobenzamide cannot directly crosslink DNA but requires further activation by a non-enzymatic reaction with a thioester, such as acetyl coenzyme A .
Biochemical Pathways
The biochemical pathways affected by 2,4-Dinitrobenzamide involve the reduction of its 4-nitro group to a 4-hydroxylamine by the enzyme NQO1 . This process leads to the formation of DNA interstrand crosslinks, which can cause cell death . The 2,4-Dinitrobenzamide pathway uses novel oxygenases for oxidative denitration and subsequent ring-fission .
Pharmacokinetics
The pharmacokinetics of 2,4-Dinitrobenzamide involve its absorption, distribution, metabolism, and excretion (ADME). The compound has been found to have good tissue penetration in mice, with elimination half-life values of 1.4–2 hours in mice and 2.5–4 hours in dogs . The bioavailability of 2,4-Dinitrobenzamide was found to be 85% and 40% for the intraperitoneal route in mice and the oral route in dogs, respectively .
Result of Action
The result of 2,4-Dinitrobenzamide’s action is the induction of cell death. This is achieved through the formation of DNA interstrand crosslinks, which disrupt the normal functioning of the DNA, leading to cell death . This effect is seen in both proliferating and quiescent cells .
Action Environment
The action of 2,4-Dinitrobenzamide can be influenced by various environmental factors. For instance, the compound’s degradation and dissipation in the environment are influenced by its low vapor pressure . Additionally, the compound’s effectiveness can be influenced by the presence of certain enzymes in the environment, such as NTR, which can activate the compound . Furthermore, the compound’s action can be influenced by the level of oxygen in the environment, as the compound is selectively reduced in hypoxic cells .
Eigenschaften
IUPAC Name |
2,4-dinitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O5/c8-7(11)5-2-1-4(9(12)13)3-6(5)10(14)15/h1-3H,(H2,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTESHVANCFLTQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395684 | |
| Record name | 2,4-dinitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dinitrobenzamide | |
CAS RN |
13296-87-2 | |
| Record name | 2,4-dinitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine hydrochloride](/img/structure/B3032172.png)
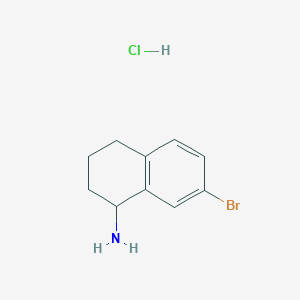
![7-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B3032176.png)

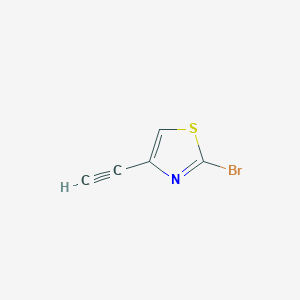
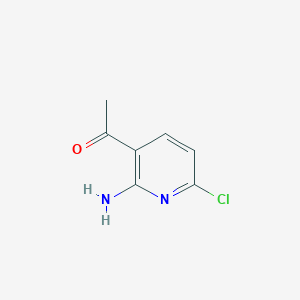
![7,8-dimethoxy-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B3032184.png)

